Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate
Overview
Description
Scientific Research Applications
Improved Synthesis in Battery Technology
The compound's derivative, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, is significant in improving the safety of lithium-ion batteries. It functions as an overcharge protection additive and an anion receptor, enhancing battery performance (Weng et al., 2011).
Catalyst in Organic Synthesis
Pentafluoropropionic acid, a related compound, efficiently catalyzes the synthesis of tetrahydrobenzo[b]pyran derivatives. This demonstrates the compound's potential in facilitating environmentally friendly and high-yield chemical reactions (Montazeri et al., 2014).
Platinum-Catalyzed Reactions
A platinum-catalyzed intramolecular hydroalkoxylation process involving gamma- and delta-hydroxy olefins forms cyclic ethers. This showcases the compound's role in complex organic synthesis, including the formation of tetrahydropyran derivatives (Qian et al., 2004).
Electrolyte Additive in Lithium-Ion Batteries
2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a derivative, acts as a bifunctional electrolyte additive in lithium-ion batteries. It serves both as a redox shuttle for overcharge protection and as an anion receptor to dissolve LiF, enhancing the battery's operation (Chen & Amine, 2007).
Material Synthesis and Modification
The compound is utilized in the synthesis and modification of materials, such as polyfluorophenyl acetylenes and related compounds. This highlights its application in creating advanced materials with specific properties (Barrow & Pedler, 1976).
Safety and Hazards
While specific safety and hazard information for Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(oxan-4-yloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)10-3-1-2-4-11(10)26-9-5-7-25-8-6-9/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPMTMHPUSJKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640232 | |
Record name | Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-58-6 | |
Record name | Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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